
Scuteamoenoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scuteamoenoside is a natural compound that is extracted from the roots of Scutellaria baicalensis, a traditional Chinese herb. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Scuteamoenoside has been extensively studied for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Scuteamoenoside has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, scuteamoenoside has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of scuteamoenoside is not fully understood. However, it has been suggested that scuteamoenoside exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Scuteamoenoside has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Scuteamoenoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Scuteamoenoside has also been found to inhibit the expression of inflammatory mediators, such as COX-2 and iNOS. In addition, scuteamoenoside has been found to induce apoptosis in cancer cells and inhibit tumor growth. Scuteamoenoside has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Scuteamoenoside has several advantages for lab experiments. It is a natural compound that can be easily extracted from the roots of Scutellaria baicalensis or synthesized through chemical methods. Scuteamoenoside is also relatively stable and can be stored for long periods. However, scuteamoenoside has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, scuteamoenoside can be expensive to obtain, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of scuteamoenoside. One direction is to investigate the potential of scuteamoenoside as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of scuteamoenoside in more detail, including its effects on various signaling pathways and cellular processes. Finally, future studies could focus on developing more efficient methods for synthesizing scuteamoenoside and improving its solubility in water.
Synthesemethoden
Scuteamoenoside can be synthesized through various methods, including extraction from the roots of Scutellaria baicalensis or chemical synthesis. The chemical synthesis method involves the use of various reagents, including acetic anhydride, pyridine, and sodium acetate. The yield of scuteamoenoside obtained through chemical synthesis is generally higher than that obtained through extraction.
Eigenschaften
CAS-Nummer |
123914-35-2 |
|---|---|
Produktname |
Scuteamoenoside |
Molekularformel |
C22H24O11 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
KOBUGDLTCAJTND-DOARKGTESA-N |
Isomerische SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Andere CAS-Nummern |
123914-35-2 |
Synonyme |
2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

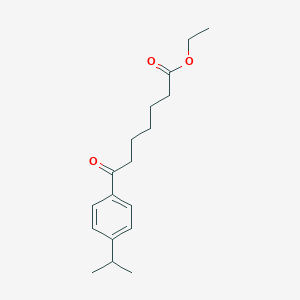
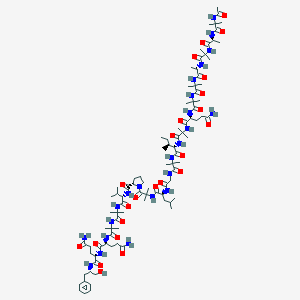

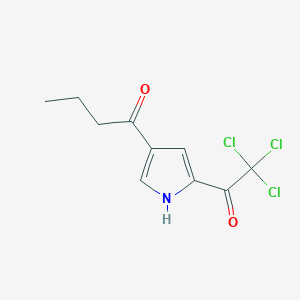
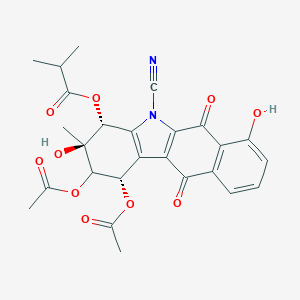

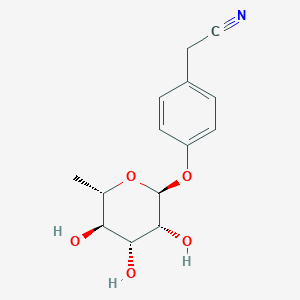



![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)